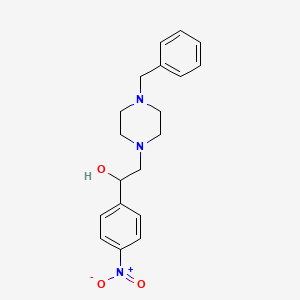
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitrophenyl ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the reaction of 4-nitrobenzaldehyde with 4-benzylpiperazine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(4-Benzylpiperazin-1-yl)-1-(4-aminophenyl)ethanol.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(4-Benzylpiperazin-1-yl)-1-(4-aminophenyl)ethanol: Similar structure but with an amine group instead of a nitro group.
2-(4-Benzylpiperazin-1-yl)-1-phenylethanol: Lacks the nitro group, leading to different chemical properties.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is unique due to the presence of both a nitro group and a benzylpiperazine moiety, which confer distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-19(17-6-8-18(9-7-17)22(24)25)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9,19,23H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOZVSMQWFDGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2560271.png)
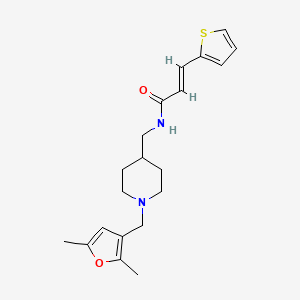

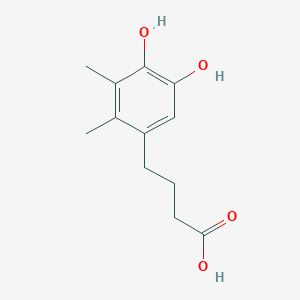
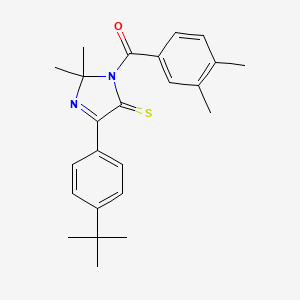

![N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2560282.png)
![1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2560283.png)
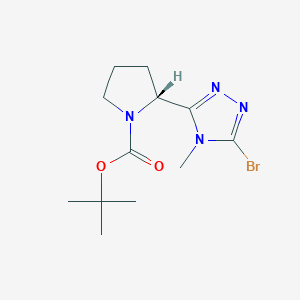
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxy-4-methylphenoxy)propanamide](/img/structure/B2560286.png)
![1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2560288.png)
![tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2560289.png)
![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)
